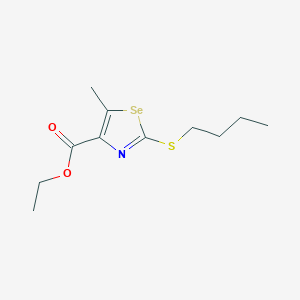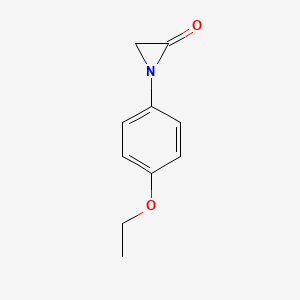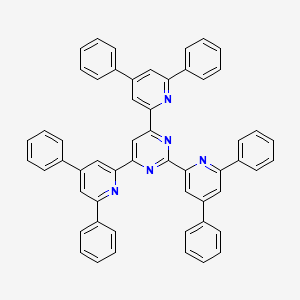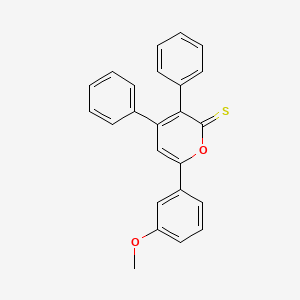![molecular formula C49H60Cl3NO5 B12590843 (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate is a complex organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large, multi-ring structure and the presence of multiple tert-butyl and methoxy groups, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate typically involves multiple steps, starting from simpler organic precursors. The process often includes the formation of the pentacyclic core structure through a series of cyclization reactions, followed by the introduction of tert-butyl and methoxy groups via alkylation and methylation reactions. The final step involves the attachment of the N-(2,2,2-trichloroacetyl)carbamate group through a carbamation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trichloroacetyl group to a simpler amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tert-butyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
In biological research, the compound’s stability and reactivity make it a valuable tool for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the mechanisms of various biochemical processes.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Its structural features enable it to bind to proteins and enzymes, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various manufacturing processes.
作用机制
The mechanism of action of (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s large, multi-ring structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate
- tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)
- (-)-carvone
Uniqueness
Compared to similar compounds, this compound stands out due to its complex multi-ring structure and the presence of multiple tert-butyl and methoxy groups. These features contribute to its stability, reactivity, and potential for diverse applications in various scientific fields.
属性
分子式 |
C49H60Cl3NO5 |
|---|---|
分子量 |
849.4 g/mol |
IUPAC 名称 |
(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate |
InChI |
InChI=1S/C49H60Cl3NO5/c1-45(2,3)36-18-28-15-29(19-36)17-31-23-38(47(7,8)9)25-33(41(31)57-14)21-35-27-39(48(10,11)12)26-34(42(35)58-44(55)53-43(54)49(50,51)52)20-32-24-37(46(4,5)6)22-30(16-28)40(32)56-13/h15,18-19,22-27H,16-17,20-21H2,1-14H3,(H,53,54,55) |
InChI 键 |
IHHMBBJSOUPNPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC(=C1)CC3=C(C(=CC(=C3)C(C)(C)C)CC4=CC(=CC(=C4OC(=O)NC(=O)C(Cl)(Cl)Cl)CC5=CC(=CC(=C5OC)C2)C(C)(C)C)C(C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)

![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)


![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)
